Acetic acid--2,6-bis(dibromomethyl)phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2,6-bis(dibromomethyl)phenol (1/1) is a chemical compound with the molecular formula C10H10Br4O3 and a molecular weight of 497.80100 g/mol . This compound is known for its unique structure, which includes two dibromomethyl groups attached to a phenol ring, combined with acetic acid in a 1:1 ratio .
Preparation Methods
The synthesis of acetic acid–2,6-bis(dibromomethyl)phenol typically involves the bromination of 2,6-dimethylphenol followed by the reaction with acetic acid. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetic acid–2,6-bis(dibromomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Acetic acid–2,6-bis(dibromomethyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated phenolic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.
Industry: It is used in the production of flame retardants and other brominated organic compounds
Mechanism of Action
The mechanism of action of acetic acid–2,6-bis(dibromomethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The brominated phenol structure allows it to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to acetic acid–2,6-bis(dibromomethyl)phenol include:
2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms attached to the phenol ring.
2,6-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,6-Dichlorophenol: A chlorinated analog with two chlorine atoms instead of bromine.
The uniqueness of acetic acid–2,6-bis(dibromomethyl)phenol lies in its specific dibromomethyl groups and the combination with acetic acid, which imparts distinct chemical and physical properties .
Properties
CAS No. |
176243-28-0 |
---|---|
Molecular Formula |
C10H10Br4O3 |
Molecular Weight |
497.80 g/mol |
IUPAC Name |
acetic acid;2,6-bis(dibromomethyl)phenol |
InChI |
InChI=1S/C8H6Br4O.C2H4O2/c9-7(10)4-2-1-3-5(6(4)13)8(11)12;1-2(3)4/h1-3,7-8,13H;1H3,(H,3,4) |
InChI Key |
HEWLGVCYTPBRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)C(Br)Br)O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.